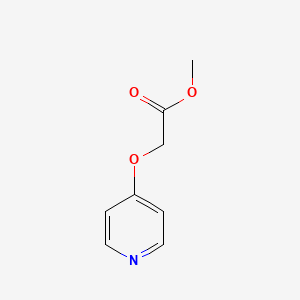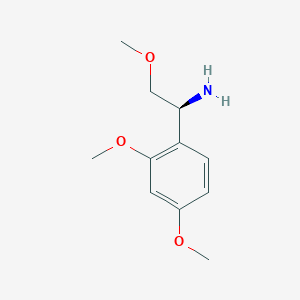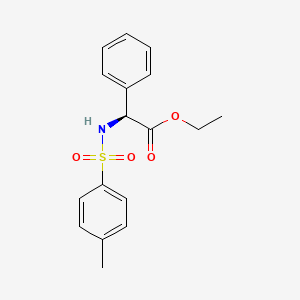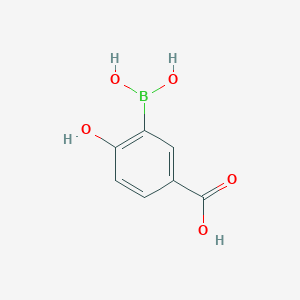
2-Amino-3-phenylpropan-1-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 It is a derivative of 2-Amino-3-phenylpropan-1-ol, which is known for its applications in various fields of chemistry and biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropan-1-ol oxalate typically involves the reaction of 2-Amino-3-phenylpropan-1-ol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving 2-Amino-3-phenylpropan-1-ol in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-phenylpropan-1-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-3-phenylpropan-1-ol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-phenylpropan-1-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Dapoxetine: A selective serotonin reuptake inhibitor used for the treatment of premature ejaculation[][4].
Uniqueness
2-Amino-3-phenylpropan-1-ol oxalate is unique due to its specific chemical structure and properties, which make it suitable for a variety of research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds[4][4].
Propiedades
Fórmula molecular |
C11H15NO5 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-amino-3-phenylpropan-1-ol;oxalic acid |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-9(7-11)6-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |
Clave InChI |
ZVRNHZQMHFXSDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)









![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)

![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
